Home > Products > Screening Compounds P30712 > Xamoterol hemifumarate
Xamoterol hemifumarate - 90730-93-1

Xamoterol hemifumarate

Catalog Number: EVT-10907873
CAS Number: 90730-93-1
Molecular Formula: C36H54N6O14
Molecular Weight: 794.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A phenoxypropanolamine derivative that is a selective beta-1-adrenergic agonist.
Overview

Xamoterol hemifumarate is a pharmaceutical compound primarily recognized as a selective partial agonist of the β1-adrenoceptor. It is utilized in the treatment of heart failure and has been studied for its ability to improve both systolic and diastolic cardiac function. The compound is categorized under adrenergic agents, specifically targeting β1-adrenergic receptors while exhibiting minimal activity on β2-adrenergic receptors. Its chemical formula is C16H25N3O50.5C4H4O4C_{16}H_{25}N_{3}O_{5}\cdot 0.5C_{4}H_{4}O_{4} with a molecular weight of approximately 397.43 g/mol .

Source and Classification

Xamoterol hemifumarate was developed by AstraZeneca and is classified as a small organic molecule within the group of morpholine carboxylic acids and derivatives. It is recognized for its role in cardiac therapy, particularly in managing heart failure by enhancing cardiac output without inducing significant tachycardia or hypertension, which are common side effects of other adrenergic agonists .

Synthesis Analysis

The synthesis of Xamoterol hemifumarate involves several steps, primarily focusing on the preparation of the xamoterol base followed by its conversion into the hemifumarate salt.

Methods and Technical Details:

  1. Starting Materials: The synthesis begins with 4-(benzyloxy)phenol and (R)-epichlorohydrin.
  2. Epoxide Formation: The reaction between these starting materials leads to the formation of an epoxide intermediate.
  3. Ring Opening: This epoxide undergoes ring-opening with morpholino amine, resulting in the formation of (S)-xamoterol.
  4. Hydrogenation: The benzyl protecting group is removed via hydrogenation using palladium on charcoal.
  5. Salt Formation: Finally, the xamoterol base is reacted with fumaric acid to yield Xamoterol hemifumarate, which can be recrystallized from ethanol to achieve high purity .
Molecular Structure Analysis

The molecular structure of Xamoterol hemifumarate features a complex arrangement that includes a morpholine ring and several functional groups conducive to its pharmacological activity.

Structural Data:

  • IUPAC Name: N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide
  • InChI Key: QEDVGROSOZBGOZ-WXXKFALUSA-N
  • SMILES Representation: OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1
  • Molecular Weight: 397.43 g/mol .

The structure exhibits multiple hydroxyl groups and an amine linkage, which are critical for its interaction with adrenergic receptors.

Chemical Reactions Analysis

Xamoterol hemifumarate participates in various chemical reactions that are essential for its synthesis and potential modifications.

Reactions:

  1. Epoxide Ring Opening: This reaction is crucial for synthesizing xamoterol from its epoxide precursor.
  2. Hydrogenation Reactions: These reactions are used to remove protective groups during synthesis.
  3. Salt Formation Reaction: The interaction with fumaric acid forms the hemifumarate salt, enhancing the compound's stability and solubility .
Mechanism of Action

Xamoterol hemifumarate operates primarily through its action on β1-adrenoceptors, which are predominantly found in cardiac tissues.

Process:

  • Upon binding to β1-adrenoceptors, it activates these receptors partially, leading to increased heart contractility and improved cardiac output.
  • Unlike full agonists, Xamoterol does not cause excessive stimulation, minimizing adverse effects such as tachycardia.
  • Its selectivity for β1 over β2 receptors also reduces potential bronchial effects, making it safer for patients with respiratory conditions .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Xamoterol hemifumarate is vital for its application in research and therapeutic settings.

Physical Properties:

  • Appearance: White solid
  • Solubility: Water-soluble at concentrations up to 50 mg/mL; soluble in DMSO at 39.74 mg/mL .

Chemical Properties:

Applications

Xamoterol hemifumarate has several scientific uses primarily related to cardiovascular research:

  • Heart Failure Treatment: It has been studied extensively for its efficacy in treating patients with chronic heart failure by improving cardiac function without significant side effects associated with traditional adrenergic agents.
  • Research Tool: Due to its selective action on β1-adrenoceptors, it serves as a valuable tool in pharmacological studies investigating receptor dynamics and cardiovascular responses .
Introduction to β-Adrenergic Receptor Pharmacology

Adrenergic Signaling in Cardiovascular and Neurological Systems

Adrenergic receptors (adrenoceptors) are G protein-coupled receptors (GPCRs) that mediate physiological responses to catecholamines—epinephrine and norepinephrine. These receptors are categorized into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes based on their ligand affinity, signaling pathways, and tissue distribution [7]. The β₁-adrenoceptor subtype predominates in cardiac tissue (constituting 70–80% of total cardiac β-adrenoceptors), where its activation stimulates Gₛ proteins, activating adenylyl cyclase to increase cyclic adenosine monophosphate (cAMP) production [1] [4]. This cascade enhances cardiac contractility (positive inotropy), accelerates heart rate (positive chronotropy), and facilitates atrioventricular conduction (positive dromotropy) [1] [7].

In the central nervous system, β₁-adrenoceptors regulate neurotransmitter release, neuroinflammation, and cognitive processes. Their activation modulates synaptic plasticity and neurotrophic factor expression, implicating them in conditions like Alzheimer’s disease and neuroinflammatory disorders [8]. The β₂-adrenoceptor, abundant in bronchial and vascular smooth muscle, promotes vasodilation and bronchodilation when activated. In contrast, β₃-adrenoceptors mediate lipolysis in adipose tissue and thermogenesis [1] [7].

Table 1: Adrenergic Receptor Subtypes and Primary Physiological Roles

Receptor SubtypePrimary Signaling PathwayCardiovascular EffectsNon-Cardiovascular Roles
β₁Gₛ-AC-cAMPIncreased contractility, heart rate, conductionRenal renin release
β₂Gₛ-AC-cAMP (also Gᵢ)Vasodilation, mild inotropyBronchodilation, glycogenolysis
β₃Gₛ-AC-cAMPMinimal cardiac effectLipolysis, thermogenesis
α₁Gq-PLC-IP₃/DAGVasoconstrictionHepatic gluconeogenesis
α₂Gᵢ-AC-cAMP inhibitionVasoconstriction (postsynaptic)Inhibited insulin release, platelet aggregation

Rationale for β₁-Selective Partial Agonism in Therapeutic Design

Full β-adrenoceptor agonists (e.g., isoproterenol) cause maximal receptor activation but risk adverse effects like tachycardia, arrhythmias, and receptor desensitization due to sustained cAMP elevation [1] [6]. Antagonists (beta-blockers) counteract excessive catecholamine stimulation but can depress basal cardiac function. Partial agonists occupy receptor sites while eliciting submaximal responses (intrinsic sympathomimetic activity, ISA). This property enables modulation rather than complete blockade of adrenergic tone [6] [10].

β₁-Selective partial agonists specifically target cardiac tissue with reduced affinity for β₂-adrenoceptors, minimizing bronchoconstrictive or metabolic side effects [1] [3]. They exhibit "context-dependent efficacy": Under high catecholamine stress (e.g., exercise), they antagonize excessive β₁-stimulation, blunting heart rate and contractility. Under low sympathetic tone (e.g., rest), they provide mild agonism, supporting cardiac output without provoking tachyarrhythmias [3] [6]. This dual functionality is advantageous in chronic heart failure, where preserving baseline inotropy while preventing catecholamine toxicity is therapeutic [3]. Mechanistically, partial agonists may reduce receptor desensitization by limiting β-arrestin recruitment and internalization compared to full agonists [8].

Historical Development and Classification of Xamoterol Hemifumarate

Xamoterol (free base: C₁₆H₂₅N₃O₅; hemifumarate: C₃₆H₅₄N₆O₁₄) emerged from efforts to refine ISA into cardioselective agents. Developed by ICI Pharmaceuticals in the early 1980s, it evolved from structure-activity studies of pronethalol and practolol [1] [4]. Its molecular design incorporates:

  • A phenoxyisoproterenol-derived backbone conferring β₁-affinity.
  • A morpholine carboxamide substituent enhancing selectivity and partial agonism [5] [8].

Xamoterol hemifumarate (chemical name: (R,S)-N-[2-[[(2-hydroxy-3-[4-hydroxyphenoxy]propyl]amino]ethyl] morpholine-4-carboxamide hemifumarate) is a white crystalline solid soluble in dimethyl sulfoxide and water [5]. Pharmacologically, it is classified as a third-generation β-adrenoceptor ligand with:

  • High β₁-selectivity: 10-fold greater affinity for β₁ vs. β₂-adrenoceptors, minimizing bronchial/ vascular effects [2] [3].
  • Partial agonism: 43–50% efficacy relative to isoproterenol in stimulating cAMP in human myocardium [3] [8].

Table 2: Evolution of Beta-Adrenergic Receptor Ligands

GenerationKey FeaturesPrototype AgentsClinical Limitations
First (1960s)Nonselective antagonismPropranolol, timololBronchospasm, reduced peripheral flow
Second (1970s)β₁-Selective antagonismMetoprolol, atenololReduced resting cardiac output
Third (1980s+)β₁-Selective partial agonism or vasodilatory activityXamoterol, celiprololLimited efficacy in severe heart failure

James Black’s Nobel Prize-winning work (1988) on propranolol catalyzed beta-blocker development [1] [4]. Xamoterol represented an innovation by merging ISA with selectivity, entering clinical use for mild heart failure in Europe (1988). However, its withdrawal in the 1990s (due to risks in severe failure) underscores the complexity of partial agonism dosing [3] [8]. Contemporary research explores biased agonism of xamoterol analogs to enhance G-protein signaling over β-arrestin pathways, potentially improving safety [8].

Properties

CAS Number

90730-93-1

Product Name

Xamoterol hemifumarate

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide

Molecular Formula

C36H54N6O14

Molecular Weight

794.8 g/mol

InChI

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

QEDVGROSOZBGOZ-WXXKFALUSA-N

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.